molecular formula C12H8BrClN2O B2613074 3-bromo-N-(6-chloropyridin-3-yl)benzamide CAS No. 299417-36-0

3-bromo-N-(6-chloropyridin-3-yl)benzamide

Cat. No.: B2613074
CAS No.: 299417-36-0
M. Wt: 311.56
InChI Key: XUOXUMGYOCDABJ-UHFFFAOYSA-N
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Description

3-Bromo-N-(6-chloropyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It features a benzamide core substituted with bromine and a pyridine ring substituted with chlorine, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-chloropyridin-3-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 6-chloro-3-aminopyridine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-chloropyridin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-N-(6-chloropyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-10-4-5-11(14)15-7-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXUMGYOCDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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